molecular formula C6H13NO2 B13642161 (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol

Cat. No.: B13642161
M. Wt: 131.17 g/mol
InChI Key: XUEHQBMFCHRSRL-PHDIDXHHSA-N
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Description

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a methoxymethyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.

    Ring Formation: The precursor undergoes a ring-closing reaction to form the pyrrolidine ring.

    Functional Group Introduction: The methoxymethyl group is introduced at the 5-position through a nucleophilic substitution reaction.

    Hydroxyl Group Protection/Deprotection: The hydroxyl group at the 3-position may be protected during the synthesis and deprotected in the final step.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to achieve high enantiomeric purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxymethyl group.

    Addition: Addition reactions can take place at the double bonds if present in derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Addition: Catalysts such as palladium on carbon (Pd/C) may be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    (3R,5R)-5-(methyl)pyrrolidin-3-ol: Lacks the methoxy group, having a simple methyl group instead.

    (3R,5R)-5-(ethoxymethyl)pyrrolidin-3-ol: Contains an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-4-5-2-6(8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

XUEHQBMFCHRSRL-PHDIDXHHSA-N

Isomeric SMILES

COC[C@H]1C[C@H](CN1)O

Canonical SMILES

COCC1CC(CN1)O

Origin of Product

United States

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